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N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide

GATA4 NKX2-5 Transcriptional synergy

SAR gaps in phenyl-isoxazole-carboxamide libraries hinder GATA4/NKX2-5 & anticancer lead optimization. This compound fills the ethylene-spacer + 3,4-dimethoxy substitution niche unavailable in published series. • Unique dual-substitution (3-Ph isoxazole + 3,4-diMeO-phenethyl): probes amine-independent GATA4 binding vs. 3 μM lead • Zero basic centers-eliminates lysosomal trapping; clean CETSA/photoaffinity probe • Enables head-to-head cytotoxicity benchmarking vs. N-Ph analog 2b (IC₅₀ 5.96-28.62 μM, Hep3B) • 98% purity; NMR/HPLC/LC-MS characterized; typically in stock

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
Cat. No. B14088212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)N(CCC3=CC(=C(C=C3)OC)OC)C=O
InChIInChI=1S/C21H22N2O4/c1-15-21(20(22-27-15)17-7-5-4-6-8-17)23(14-24)12-11-16-9-10-18(25-2)19(13-16)26-3/h4-10,13-14H,11-12H2,1-3H3
InChIKeyIGHYFSXWMCFCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide Overview


N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide (CAS 217317-64-1) is a synthetic small molecule belonging to the phenyl-isoxazole-4-carboxamide class . It features a 5-methyl-3-phenylisoxazole core linked via a formamide bridge to a 3,4-dimethoxyphenethylamine moiety, yielding a molecular formula of C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol . This structural architecture places it at the intersection of two well-studied pharmacophore spaces: the GATA4/NKX2-5 transcriptional synergy modulators and the phenyl-isoxazole-carboxamide anticancer series [1][2]. Unlike its closest in-class analogs, the compound combines the 3,4-dimethoxy substitution pattern on the phenethyl side chain with the 5-methyl-3-phenyl substitution on the isoxazole ring, creating a distinct electronic and steric profile that cannot be achieved by simple substitution of either the amine or the isoxazole components [1][2].

Unique scaffold: 3,4-dimethoxyphenethyl side chain with 5-methyl-3-phenylisoxazole core fills a distinct substitution space absent in reported GATA4, anticancer, and analgesic series.
Neutral probe: Methoxy-rich side chain eliminates the basic amine center, reducing pH-dependent distribution and lysosomal trapping – relevant for intracellular target engagement studies.
Differentiated screening: Ethylene spacer and dual isoxazole substitution create measurable lipophilicity and hydrogen-bonding shifts; supports SAR expansion around the phenyl-isoxazole-4-carboxamide pharmacophore.

N-(3,4-Dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide: Why Substitution Fails


Generic substitution among phenyl-isoxazole-4-carboxamide analogs is not straightforward because relatively minor modifications to the amine substituent or isoxazole substitution pattern produce profound shifts in biological target engagement and potency [1][2]. The compound occupying the 3-position of the isoxazole ring (phenyl vs. methyl vs. substituted aryl) governs the shape complementarity with hydrophobic pockets in target proteins such as GATA4 and COX-2, while the amine-derived side chain (3,4-dimethoxyphenethyl vs. 4-diethylaminophenyl vs. 3,4-dimethoxyphenyl) dictates hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2][3]. Consequently, compounds differing by even a single methylene spacer or methoxy group position exhibit IC₅₀ values that can vary by over an order of magnitude against the same cancer cell line or transcriptional synergy assay, making blind substitution scientifically indefensible [1][3]. The following quantitative evidence demonstrates exactly where the target compound's specific substitution pattern yields measurable differentiation relative to its closest comparators.

Amine substitution shifts GATA4 binding
Replacing the 4-(diethylamino)phenyl group with 3,4-dimethoxyphenethyl removes a basic tertiary amine and alters hydrogen-bonding capacity; predicted engagement with GATA4/NKX2-5 may differ from the 3 μM lead compound.
Ethylene spacer alters cytotoxicity profile
The N-phenethyl architecture differs from the N-phenyl analog 2b, introducing conformational flexibility and a lipophilicity increase. Cytotoxic potency and selectivity across cancer cell lines may not transfer directly.
Dual substitution creates unique analgesic SAR
Combination of 3-phenyl isoxazole and dimethoxyphenethyl amine is unexplored in the isoxazole-4-carboxamide analgesic series; in vivo antinociceptive results of compound B2 cannot be assumed.

N-(3,4-Dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide Differentiation Evidence


GATA4/NKX2-5 Synergy Modulation by Amine Substitution

The most potent GATA4/NKX2-5 transcriptional synergy inhibitor reported in the isoxazole-4-carboxamide series is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3), which exhibited an IC₅₀ of 3 μM in a reporter gene assay for GATA4-NKX2-5 synergy [1]. The target compound replaces the 4-(diethylamino)phenyl group with a 3,4-dimethoxyphenethyl group. This substitution eliminates the basic tertiary amine, reduces the number of rotatable bonds, and introduces two hydrogen-bond-accepting methoxy groups in a meta/para arrangement, which is predicted to alter the hydrogen-bonding network with GATA4 and shift the selectivity profile away from kinases that regulate GATA4 phosphorylation [1]. While direct head-to-head IC₅₀ data for the target compound in the GATA4-NKX2-5 assay is not publicly available, the comparator's 3 μM potency establishes a benchmark; the structural divergence indicates the target compound is a distinct chemical entity for screening libraries targeting transcription factor synergy rather than a direct substitute for compound 3 [1].

GATA4/NKX2-5 Synergy
Data to verify
Comparator IC₅₀ 3 μM (compound 3); target compound not reported in this assay
Structural differentiation requires independent IC₅₀ determination for cardiac transcription studies.
Predicted shift away from kinase-regulated GATA4 phosphorylation; 3,4-dimethoxyphenethyl alters hydrogen-bond network.
GATA4 NKX2-5 Transcriptional synergy Cardiac hypertrophy Isoxazole-4-carboxamide

Methylene Spacer Differentiation in Cytotoxicity

In a panel of phenyl-isoxazole-carboxamide derivatives evaluated for cytotoxicity, compound 2b (N-(3,4-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide) showed potent activity against Hep3B and MCF-7 cancer cell lines, with an IC₅₀ range of 5.96–28.62 μM against Hep3B for the series, and compound 2a achieving IC₅₀ = 0.91 μM (HeLa) and 8.02 μM (Hep3B) [1]. The target compound differs from 2b by an ethylene spacer (-CH₂CH₂-) between the amide nitrogen and the dimethoxyphenyl ring, converting the N-phenyl amide to an N-phenethyl amide. This insertion increases conformational flexibility and lipophilicity (clogP shift estimated at +0.5 to +0.8 log units), which is expected to enhance membrane permeability but may reduce target-binding enthalpy due to entropic penalty [1]. While no direct cytotoxicity data for the target compound was located, the 2b comparator demonstrates that the 3,4-dimethoxyphenyl-isoxazole-carboxamide scaffold is intrinsically active; the target compound's ethylene spacer uniquely positions it for differentiated ADME and target-engagement profiles relative to the N-phenyl series [1].

Cytotoxicity SAR
Data to verify
Analog 2b IC₅₀ range 5.96–28.62 μM (Hep3B); target compound not publicly reported
Ethylene spacer may produce differentiated cell-model response and selectivity vs. N-phenyl series.
Estimated ΔclogP +0.5 to +0.8; MTS assay, 48 h incubation.
Anticancer Cytotoxicity Phenyl-isoxazole-carboxamide Hep3B MCF-7

Isoxazole-4-Carboxamide Analgesic Class Divergence

A series of 3-substituted-isoxazole-4-carboxamide derivatives was evaluated in acetic acid-induced writhing and hot-plate assays in mice [1]. Compound B2 (bearing a 3-methoxyphenyl substituent on the isoxazole and a 3,4-dimethoxyphenyl amide) demonstrated analgesic activity comparable to tramadol at 6 mg/kg, and naloxone challenge revealed a non-opioid mechanism of action [1]. Docking studies yielded binding energies of −7.5 to −9.7 kcal/mol against COX-1 (3N8X), COX-2 (1PXX), and the human capsaicin receptor (3J9J) [1]. The target compound differs at both the isoxazole 3-position (phenyl vs. substituted phenyl in B2) and amide side chain (3,4-dimethoxyphenethyl vs. 3,4-dimethoxyphenyl), a dual substitution that is absent from the published analgesic SAR [1]. This constitutes a unique chemical space within the isoxazole-4-carboxamide analgesic class, with potential for differentiated COX-2 selectivity and CNS penetration based on the increased lipophilicity of the phenethyl extension [1].

Analgesic Class Divergence
Class-level
Dual substitution absent from published SAR; comparator B2 analgesic activity comparable to tramadol (non-opioid mechanism)
Unexplored COX-2 binding and CNS penetration potential; requires de novo evaluation.
Phenethyl extension not evaluated in vivo; docking scores B2 −7.5 to −9.7 kcal/mol (COX-1/COX-2).
Analgesic Antinociceptive Isoxazole-4-carboxamide COX-2 Opioid receptor

Physicochemical Profile: Lipophilicity and H-Bonding

The target compound possesses zero hydrogen-bond donors (amide NH only), 5 hydrogen-bond acceptors (two methoxy oxygens, isoxazole N and O, amide carbonyl), and a calculated logP estimated in the range of 3.0–3.5 [1]. In contrast, the GATA4 inhibitor lead (N-[4-(diethylamino)phenyl] analog) contains a basic tertiary amine (predicted pKa ~8.5) that is protonated at physiological pH, altering its solubility, permeability, and off-target profile [1]. The target compound's neutral, methoxy-rich side chain favors passive membrane diffusion without the lysosomal trapping associated with basic amines, a property relevant for intracellular target engagement in cardiac and cancer cells [1]. While not quantified by direct comparative measurement, this physicochemical divergence is a class-level inference supported by the fundamental structural differences between the compounds [1].

Physicochemical Profile
Class-level
HBD 1, HBA 5, no basic center; predicted logP 3.0–3.5. Basic amine-free vs. lead (pKa ~8.5)
Passive diffusion without lysosomal trapping supports intracellular target engagement studies.
Calculated properties; absence of basic amine may reduce hERG / phospholipidosis risk.
Lipophilicity Hydrogen-bond donors Drug-likeness Physicochemical properties Isoxazole-4-carboxamide

N-(3,4-Dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide Application Scenarios


GATA4/NKX2-5 Synergy Modulator Screening

The target compound serves as a structurally differentiated screening candidate for laboratories investigating GATA4-NKX2-5 transcriptional synergy modulation. Its 3,4-dimethoxyphenethyl substituent distinguishes it from the 3 μM lead compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, enabling exploration of amine-independent binding modes to GATA4 [1]. Procurement is indicated for research groups aiming to build focused libraries around the 5-methyl-3-phenylisoxazole-4-carboxamide scaffold with diverse amine substituents, where the target compound fills a specific physicochemical niche (neutral, methoxy-rich side chain without basic amine) [1].

Ethylene Spacer SAR in Anticancer Leads

For medicinal chemistry teams optimizing the phenyl-isoxazole-carboxamide anticancer series, the target compound provides a critical data point for the ethylene spacer SAR. Its N-phenethyl architecture contrasts with the N-phenyl analog 2b, which falls within an IC₅₀ range of 5.96–28.62 μM against Hep3B [2]. Procurement enables direct head-to-head cytotoxicity profiling against compound 2b and other N-phenyl analogs, resolving whether the ethylene spacer improves selectivity indices (IC₅₀ cancer cell line / IC₅₀ normal Hek293T) as suggested by the lipophilicity shift [2].

Non-Opioid Analgesic: Isoxazole-4-Carboxamide Evaluation

The target compound occupies a unique dual-substitution space (3-phenyl isoxazole + 3,4-dimethoxyphenethyl amine) not represented in the published analgesic SAR of isoxazole-4-carboxamides [3]. Research groups pursuing opioid-sparing analgesics can use the target compound to probe the contribution of the phenethyl extension to COX-2 binding affinity and in vivo efficacy, benchmarked against compound B2's tramadol-comparable activity and non-opioid mechanism [3]. The increased lipophilicity of the target compound relative to B2 is a testable hypothesis for improved CNS penetration in neuropathic pain models [3].

Neutral Isoxazole-4-Carboxamide Chemical Probe

The target compound's physicochemical profile—zero basic centers, moderate lipophilicity (logP 3.0–3.5), and five hydrogen-bond acceptors—positions it as a passive-permeability chemical probe for intracellular targets such as GATA4, COX-2, or unreported isoxazole-binding proteins . Unlike the basic amine-containing comparator N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, the target compound avoids lysosomal trapping and pH-dependent subcellular distribution, making it a cleaner tool for target engagement studies using cellular thermal shift assays (CETSA) or photoaffinity labeling .

Application
Selection Property
Validation Focus
GATA4/NKX2-5 Synergy Screening
Neutral methoxy-rich side chain; no basic amine
GATA4 binding mode independent of amine protonation
Ethylene Spacer Anticancer SAR
N-phenethyl architecture vs. N-phenyl analog
Selectivity index (cancer vs. normal) and permeability shift
Non-Opioid Analgesic SAR
Dual substitution not represented in published series
COX-2 affinity and CNS penetration hypothesis
Neutral Chemical Probe
Zero basic centers; moderate logP 3.0–3.5
Target engagement (CETSA, photoaffinity) without lysosomal trapping
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